6-Methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxyquinoline and its derivatives has been explored through various methodologies. For instance, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through three steps including cyclization, nitrification, and chlorination, achieving a yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017). Another study detailed the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one through a five-step process starting from vanillin (Li Zhong-chun, 2006).
Molecular Structure Analysis
The molecular structure of 6-Methoxyquinoline has been elucidated through various spectroscopic techniques. Studies like those on 6-methoxyquinoline N-oxide dihydrate have provided insight into the crystalline structure and molecular packing, further complemented by computational studies using Hartree-Fock method or density functional theory (R. Moreno-Fuquen et al., 2013).
Chemical Reactions and Properties
6-Methoxyquinoline participates in various chemical reactions, demonstrating its versatility as a compound. For example, its ability to undergo photoinduced tautomerization by excited state proton transfer(s) has been studied in solutions (O. Poizat et al., 2004). Additionally, its reaction with dimethylamine solution in alcohol was shown to produce aminodehalogenation products and nucleophilic substitution of methoxy groups, leading to the synthesis of new quinoline proton sponges (O. V. Dyablo et al., 2015).
Physical Properties Analysis
The photophysical properties of 6-Methoxyquinoline have been extensively studied, revealing the dynamics of photoexcited molecules and their interactions with solvents. This includes the study of absorption and fluorescence spectra, indicating strong base properties in the excited state and their implications for proton exchange rates (S. Schulman et al., 1974).
Chemical Properties Analysis
The chemical properties of 6-Methoxyquinoline, including its interactions with metal ions and its use as a fluorescent probe, have been a subject of interest. A novel fluorescent Zn^2+ probe based on 6-methoxyquinolin showed high selectivity and strong fluorescence responses, illustrating the compound's potential in biochemical applications (Huaping Zhao et al., 2011).
Scientific Research Applications
-
Fluorescence Studies
- Field : Physical Chemistry
- Application : 6-Methoxyquinoline is used in fluorescence studies. Its absorption and fluorescence spectra were studied as a continuous function of pH .
- Method : The fluorescence of 6-Methoxyquinoline is used to calculate the rates and equilibria of proton exchange in the excited state .
- Results : The study inferred the ketonic character of the quinolinemethanol group of the alkaloids and the existence of an intramolecular hydrogen bond in quinine but not in quinidine .
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Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : The cinchona alkaloids quinine and quinidine are derived from the 6-methoxyquinoline nucleus and are well known for their pharmaceutical applications .
- Method : Quinine is used as an antimalarial and quinidine as an antipyretic and depressant of cardiac fibrillation .
- Results : The pharmacological actions of these drugs are thought to differ as a result of their geometric differences .
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 6-Methoxyquinoline can be used as a building block for the synthesis of other organic compounds .
- Method : It is used especially in the synthesis of compounds with potential pharmaceutical applications .
- Results : This has led to the development of a variety of organic compounds with diverse properties .
-
Fluorescent Probe
- Field : Biochemical and Biomedical Research
- Application : Due to its ability to bind nucleic acids and proteins, 6-Methoxyquinoline can be used as a fluorescent probe .
- Method : It is used in biochemical and biomedical research to study the interactions of these molecules .
- Results : This has provided valuable insights into the structure and function of nucleic acids and proteins .
-
Fluorescent Sensors
- Field : Analytical Chemistry
- Application : 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
- Method : The fluorescence properties of 6-Methoxyquinoline are exploited to create sensors that can detect the presence of zinc and chlorine .
- Results : These sensors have been used in various analytical applications, providing a means of detecting and quantifying these elements .
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Tubulin Polymerization Inhibitors
- Field : Biochemistry
- Application : 6-Methoxyquinoline is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors .
- Method : These compounds inhibit the polymerization of tubulin, a protein that is essential for the formation of the cytoskeleton in cells .
- Results : This has potential applications in the treatment of diseases such as cancer, where the inhibition of cell division is a key therapeutic strategy .
-
Fluorescent Zinc and Chlorine Sensors
- Field : Analytical Chemistry
- Application : 6-Methoxyquinoline is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .
- Method : The fluorescence properties of 6-Methoxyquinoline are exploited to create sensors that can detect the presence of zinc and chlorine .
- Results : These sensors have been used in various analytical applications, providing a means of detecting and quantifying these elements .
-
Inhibitors of Bacterial DNA Gyrase and Topoisomerase
- Field : Biochemistry
- Application : 6-Methoxyquinoline is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase .
- Method : These compounds inhibit the activity of bacterial DNA gyrase and topoisomerase, enzymes that are essential for DNA replication .
- Results : This has potential applications in the treatment of bacterial infections, as these enzymes are often targets for antibacterial drugs .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLDPJYCIEXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063746 | |
Record name | Quinoline, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma | |
Record name | 6-Methoxyquinoline | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.151-1.154 (20º) | |
Record name | 6-Methoxyquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00323 [mmHg] | |
Record name | 6-Methoxyquinoline | |
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URL | https://haz-map.com/Agents/11298 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
6-Methoxyquinoline | |
CAS RN |
5263-87-6 | |
Record name | 6-Methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5263-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxyquinoline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263876 | |
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Record name | 6-Methoxyquinoline | |
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Record name | Quinoline, 6-methoxy- | |
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Record name | Quinoline, 6-methoxy- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-quinolyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.707 | |
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Record name | 6-METHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1U3125AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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